2-(Dimethylamino)-6-methylpyridin-4-ol

Description

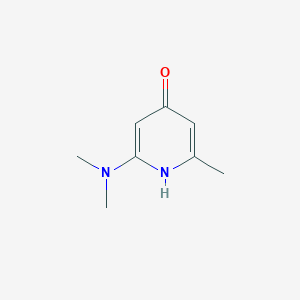

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)-6-methyl-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6-4-7(11)5-8(9-6)10(2)3/h4-5H,1-3H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVJAXZNHYKVRJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(N1)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2 Dimethylamino 6 Methylpyridin 4 Ol

Fundamental Reactivity of the Pyridinol Core Structure

The pyridinol core, substituted with a strong electron-donating dimethylamino group at the 2-position and a moderate electron-donating methyl group at the 6-position, exhibits a high degree of activation towards certain chemical transformations. The electron density of the aromatic ring is significantly increased, influencing its susceptibility to both electrophilic and nucleophilic attack.

Investigation of Electrophilic Substitution Reactivity

The presence of the powerful electron-donating dimethylamino group and the hydroxyl group makes the pyridine (B92270) ring highly activated towards electrophilic aromatic substitution. These groups direct incoming electrophiles to the positions ortho and para relative to themselves. In this specific molecule, the C-3 and C-5 positions are the most electron-rich and thus the most likely sites for electrophilic attack.

The directing effects of the substituents are summarized below:

2-(Dimethylamino) group: A potent activating and ortho, para-directing group.

4-ol (Hydroxyl) group: An activating and ortho, para-directing group.

6-Methyl group: A weakly activating and ortho, para-directing group.

Considering the combined influence of these groups, the C-3 and C-5 positions are doubly activated by the adjacent substituents, making them the primary targets for electrophiles such as halogens, nitrating agents, or acyl groups.

Table 1: Predicted Regioselectivity of Electrophilic Substitution

| Position | Activating Groups | Predicted Reactivity |

| C-3 | 2-N(CH₃)₂ (ortho), 4-OH (ortho) | Highly Favorable |

| C-5 | 4-OH (ortho), 6-CH₃ (ortho) | Highly Favorable |

Analysis of Nucleophilic Substitution at Activated Positions

Nucleophilic aromatic substitution on an unsubstituted pyridine ring is generally difficult unless activated by strong electron-withdrawing groups. However, the hydroxyl group at the C-4 position can be transformed into a good leaving group, such as a triflate (trifluoromethanesulfonate), to facilitate nucleophilic attack at this position. orgsyn.org

Furthermore, in related heterocyclic systems like chloropyrimidines, the position flanked by two nitrogen atoms is highly active towards nucleophilic substitution. zenodo.org While this compound has only one ring nitrogen, the electronic environment allows for substitution reactions. For instance, studies on pentafluoropyridine (B1199360) demonstrate that nucleophilic attack by phenoxides occurs selectively at the C-4 position under mild conditions. rsc.org This suggests that after conversion of the hydroxyl to a suitable leaving group, the C-4 position of 2-(Dimethylamino)-6-methylpyridin-4-ol would be susceptible to substitution by a variety of nucleophiles.

Reactions involving the hydroxyl group itself, such as O-alkylation and O-acylation, are also key transformations, proceeding via the nucleophilic character of the pyridinol oxygen.

Tautomerism and its Influence on Reactivity (Pyridin-4-ol vs. Pyridone Forms)

An essential aspect of the chemistry of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyridin-4-one form. This equilibrium significantly impacts the molecule's reactivity, as the two tautomers possess distinct functional groups and electronic distributions.

Figure 1: Tautomeric equilibrium between the pyridin-4-ol and pyridin-4-one forms.

Spectroscopic and Computational Elucidation of Tautomeric Equilibria

In related heterocyclic systems like 2-amino-5,6-dimethylpyrimidin-4-one, studies have shown a strong preference for the keto (pyridinone) tautomer in the solid state. nih.gov Infrared (IR) spectroscopy can often distinguish between the two forms; the pyridinol form would show a characteristic O-H stretching band, while the pyridone form exhibits a prominent C=O stretching frequency. Although X-ray data for the pyrimidine (B1678525) analog pointed overwhelmingly to the keto form, IR analysis suggested that minor amounts of the hydroxy tautomer might also be present. nih.gov Computational studies on similar structures can provide quantitative estimates of the relative energies of the tautomers in different environments (gas phase vs. solution).

Table 2: Spectroscopic Data for a Related Tautomeric System (2-Amino-5,6-dimethylpyrimidin-4-one)

| Tautomeric Form | Key Spectroscopic Feature | Observation |

| Pyrimidin-4-one (Keto) | C=O Stretch (IR) | Strong absorption, indicating predominance in the solid state. nih.gov |

| Pyrimidin-4-ol (Enol) | O-H Stretch (IR) | Suggested to be present in small amounts based on IR spectra. nih.gov |

Differential Reactivity of Tautomeric Forms in Organic Transformations

The two tautomers exhibit different reactivity profiles, which can be exploited in organic synthesis.

Pyridin-4-ol (Enol) Form: The hydroxyl group is phenolic in nature. It can be deprotonated to form a phenoxide, which is a potent nucleophile for O-alkylation or O-acylation. It also directs electrophilic aromatic substitution as described in section 3.1.1.

Pyridin-4-one (Keto) Form: This tautomer behaves like a vinylogous amide. The ring nitrogen is less basic, and the carbonyl oxygen is a primary site for protonation or Lewis acid coordination. The reactivity can be directed at the nitrogen or oxygen atom depending on the nature of the electrophile (hard vs. soft). Condensation reactions can occur at the adjacent C-3 position, as seen in the reactions of 4-hydroxy-6-methylpyridin-2(1H)-one with amines and orthoformates to yield enaminone-like structures. nih.gov

Reactivity of the Dimethylamino Moiety

The dimethylamino group at the C-2 position is a powerful activating group due to its ability to donate a lone pair of electrons into the pyridine ring through resonance. This significantly enhances the nucleophilicity of the ring system. Its reactivity is analogous to that of the well-known catalyst 4-(Dimethylamino)pyridine (DMAP). nih.gov

The nitrogen atom of the dimethylamino group is basic and can be protonated or alkylated to form a quaternary ammonium (B1175870) salt. This transformation would drastically alter the electronic properties of the molecule, converting the group from strongly electron-donating to strongly electron-withdrawing, thereby deactivating the ring towards electrophilic attack and activating it towards nucleophilic attack.

Participation in Nitrogen-Based Reactions

The nitrogen atoms in this compound—one in the pyridine ring and the other in the exocyclic dimethylamino group—are key centers of reactivity. The electron-donating nature of the dimethylamino group increases the electron density on the pyridine ring, making the ring nitrogen more nucleophilic than in unsubstituted pyridine. valpo.eduresearchgate.netnih.gov

Alkylation reactions, for instance, can potentially occur at either the exocyclic or the endocyclic nitrogen. In structurally related compounds like 4-(dimethylamino)pyridine (DMAP), alkylation happens exclusively at the pyridine nitrogen due to the resonance stabilization of the resulting cation. valpo.edu For this compound, the outcome of such reactions is also influenced by the tautomeric equilibrium between the pyridin-4-ol and pyridin-4-one forms. nih.govnih.govpleiades.online The hydroxyl group at the 4-position can deprotonate, and the resulting negative charge can be delocalized onto the ring nitrogen, further enhancing its nucleophilicity.

Impact on Pyridine Ring Electronic Properties

The electronic properties of the pyridine ring in this compound are significantly modulated by its substituents. The dimethylamino group at the 2-position and the hydroxyl group at the 4-position are both strong electron-donating groups through resonance, which substantially increases the electron density of the pyridine ring. valpo.edunih.govstackexchange.com This heightened electron density makes the ring more susceptible to electrophilic attack compared to pyridine itself.

While the nitrogen atom in the pyridine ring is inherently electron-withdrawing by induction, which tends to deactivate the ring towards electrophilic substitution (directing incoming electrophiles to the meta-position), the potent activating effects of the dimethylamino and hydroxyl groups are expected to overcome this deactivation. stackexchange.com These activating groups direct electrophilic substitution to the positions ortho and para to themselves. Consequently, the 3 and 5 positions of the pyridine ring are highly activated and are the most probable sites for electrophilic attack.

Derivatization Strategies for Analog Synthesis in Chemical Research

The functional groups present in this compound offer multiple handles for derivatization, enabling the synthesis of a diverse library of analogs for chemical research.

One of the most straightforward derivatization strategies is the O-alkylation of the hydroxyl group at the 4-position to form various ethers. This is a common modification for hydroxypyridines and related heterocyclic compounds. nih.govnih.gov The choice of reaction conditions, particularly the base and solvent, can be crucial in selectively achieving O-alkylation over N-alkylation. nih.gov

N-alkylation at the pyridine ring nitrogen is another viable route for derivatization, leveraging the increased nucleophilicity of this position. valpo.edu This can lead to the formation of pyridinium (B92312) salts, which can have interesting properties and further reactivity.

The hydroxyl group can also be converted into other functional groups to expand the synthetic possibilities. For instance, it can be transformed into a chloro group, which is an excellent leaving group for subsequent nucleophilic substitution reactions. This strategy is frequently employed in the synthesis of derivatives of similar heterocyclic systems. researchgate.net Furthermore, converting the hydroxyl group to a triflate opens up opportunities for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of new carbon or nitrogen-based substituents at the 4-position. nih.govorgsyn.org

Given the activated nature of the pyridine ring, electrophilic substitution reactions at the 3 and 5 positions are also a promising avenue for derivatization. Reactions such as halogenation, nitration, or Friedel-Crafts type reactions could introduce new functional groups, further diversifying the available analogs.

The following table summarizes potential derivatization strategies for this compound:

| Reaction Type | Reagents and Conditions | Expected Product |

| O-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetone) | 4-Alkoxy-2-(dimethylamino)-6-methylpyridine |

| N-Alkylation | Alkyl halide, Solvent (e.g., Acetonitrile) | 1-Alkyl-2-(dimethylamino)-6-methylpyridin-4-one |

| Chlorination | POCl₃ or SOCl₂ | 4-Chloro-2-(dimethylamino)-6-methylpyridine |

| Triflation | Triflic anhydride, Base (e.g., Pyridine) | 2-(Dimethylamino)-6-methylpyridin-4-yl trifluoromethanesulfonate |

| Halogenation | N-Halosuccinimide (NBS, NCS) | 3-Halo-2-(dimethylamino)-6-methylpyridin-4-ol |

| Nitration | HNO₃/H₂SO₄ (under controlled conditions) | 3-Nitro-2-(dimethylamino)-6-methylpyridin-4-ol |

These derivatization strategies provide a versatile toolkit for chemists to explore the structure-activity relationships of this compound and to develop new molecules with tailored properties for various applications in chemical research.

Computational and Theoretical Investigations of 2 Dimethylamino 6 Methylpyridin 4 Ol

Quantum Chemical Characterization and Electronic Structure

Quantum chemical methods are instrumental in understanding the intrinsic properties of a molecule. These computational techniques allow for the detailed investigation of molecular structure, reactivity, and electronic characteristics, providing insights that are often complementary to experimental data.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT is a widely used method in chemistry and physics for calculating the electronic properties of molecules due to its favorable balance of accuracy and computational cost.

In a typical DFT study of a pyridine (B92270) derivative, the molecular geometry is optimized to find the lowest energy conformation. From this optimized structure, various molecular properties can be calculated, such as bond lengths, bond angles, and dihedral angles. While specific data for 2-(Dimethylamino)-6-methylpyridin-4-ol is not available, the table below presents typical DFT-calculated geometric parameters for a related substituted pyridine molecule, 2-amino-4,6-dimethyl pyrimidine (B1678525), to illustrate the type of data obtained from such calculations.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Related Pyridine Derivative. (Note: Data is for 2-amino-4,6-dimethyl pyrimidine and is intended for illustrative purposes only.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-N (ring) | ~1.34 Å |

| C-C (ring) | ~1.39 Å | |

| C-N (amino) | ~1.37 Å | |

| Bond Angle | N-C-N (ring) | ~127° |

| C-N-C (ring) | ~116° |

This interactive table is based on generalized data from computational studies on similar pyridine derivatives.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. ijret.orgirjweb.com The two most important molecular orbitals in FMO theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For substituted aminopyridines, the HOMO is typically localized over the pyridine ring and the amino group, while the LUMO is often distributed over the pyridine ring. ijret.org

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap for Aminopyridine Derivatives. (Note: The following data is representative of typical values for aminopyridines and is not specific to this compound.)

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2-Aminopyridine | -6.8 | -0.5 | 6.3 |

| 3-Aminopyridine | -6.7 | -0.6 | 6.1 |

This interactive table showcases typical HOMO-LUMO energy values found in computational studies of aminopyridines. ijret.org

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. These descriptors are widely used to predict the behavior of molecules in chemical reactions. ias.ac.inresearchgate.net Some key global reactivity descriptors include:

Chemical Potential (μ): Related to the escaping tendency of an electron from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Electrophilicity Index (ω): Represents the ability of a molecule to accept electrons. It is calculated as ω = μ² / 2η.

Table 3: Illustrative Global Reactivity Descriptors for a Substituted Pyridine. (Note: The values presented are hypothetical and based on typical ranges observed for pyridine derivatives.)

| Descriptor | Symbol | Calculated Value (eV) |

|---|---|---|

| Chemical Potential | μ | -3.5 |

| Chemical Hardness | η | 3.1 |

This interactive table provides an example of global reactivity descriptors that can be calculated using DFT.

Conformational Analysis and Intramolecular Interactions

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, conformational flexibility would primarily involve the rotation of the dimethylamino and methyl groups attached to the pyridine ring.

Computational methods can be used to determine the relative energies of different conformers and identify the most stable conformation. This analysis is crucial as the conformation of a molecule can significantly influence its physical, chemical, and biological properties. Intramolecular interactions, such as hydrogen bonding or steric hindrance between the substituents, play a significant role in determining the preferred conformation. For instance, an intramolecular hydrogen bond could potentially form between the hydroxyl group at the 4-position and the nitrogen of the dimethylamino group, which would stabilize a particular conformation.

Intermolecular Interactions and Supramolecular Assembly in Crystalline Forms

In the solid state, molecules arrange themselves in a regular, repeating pattern to form a crystal lattice. The nature of this arrangement, or supramolecular assembly, is governed by intermolecular interactions.

Hydrogen bonding is a particularly strong type of intermolecular interaction that plays a critical role in the crystal engineering of pyridine-containing compounds. The nitrogen atom in the pyridine ring is a good hydrogen bond acceptor, while the hydroxyl group in pyridin-4-ol derivatives is an excellent hydrogen bond donor.

Analysis of π-π Stacking and Other Weak Interactions

Information unavailable. A proper analysis would require computational studies to determine the preferred stacking conformations and quantify the energetic contributions of π-π interactions and other non-covalent forces such as hydrogen bonding and van der Waals forces.

Hirshfeld Surface Analysis for Interatomic Contacts

Information unavailable. Hirshfeld surface analysis is contingent on crystallographic data (a crystal structure) for the compound. A search for the crystal structure of this compound did not yield any results. Such an analysis would typically provide a visual and quantitative breakdown of the intermolecular contacts, highlighting the dominant forces in the crystal packing.

Computational Modeling of Reaction Mechanisms and Transition States

Information unavailable. The computational modeling of reaction mechanisms involving this compound would necessitate defined reactions of interest. Subsequently, quantum chemical calculations would be employed to map the potential energy surface, locate transition states, and determine activation energies. No such studies have been published.

Applications in Contemporary Chemical Synthesis Research and Development

Role as a Key Intermediate in Complex Organic Synthesis

The structural features of 2-(Dimethylamino)-6-methylpyridin-4-ol, including its reactive hydroxyl group and the electronic influence of the dimethylamino substituent, make it a valuable precursor in multi-step organic syntheses.

A significant application of this compound is its role as a key intermediate in the synthesis of pharmaceutical drug candidates. nih.govresearchgate.nettau.ac.il Its structural framework is a component of more complex molecules that are evaluated for their therapeutic potential. The synthesis of this compound in multi-gram quantities has been crucial for advancing the development of a specific drug candidate, highlighting its importance in the pharmaceutical industry. nih.govresearchgate.nettau.ac.il The scalability of its production is a critical factor, as the journey from a lead compound to a marketable drug requires a reliable supply of key intermediates. nih.gov

| Intermediate | Application | Scale of Synthesis | Reference |

| This compound | Key intermediate for a drug candidate | Multi-gram | nih.govresearchgate.nettau.ac.il |

While direct examples of this compound being used to generate a wide variety of novel heterocyclic scaffolds are not extensively documented, its structure lends itself to such applications. The hydroxyl and dimethylamino groups can be chemically modified to construct fused ring systems. For instance, pyridine (B92270) derivatives can be utilized in the synthesis of fluorescent probes for bioimaging. nih.govmdpi.com The inherent fluorescence of some pyridine-based compounds can be tuned by altering their substituents, a principle that could be applied to derivatives of this compound. mdpi.com The development of novel push-pull systems based on substituted pyridines for visualizing lipid droplets in cells showcases the potential for creating advanced chemical probes from this class of compounds. nih.gov

Contribution to Methodological Advancements in Flow Chemistry

The synthesis of this compound has been a case study in the advantages of flow chemistry for producing complex molecules.

The synthesis of this compound has presented significant challenges, including safety and technical limitations, when attempted using traditional batch processing. nih.govresearchgate.nettau.ac.il To overcome these issues, a hybrid flow-batch-flow model was developed. nih.govresearchgate.nettau.ac.il This approach allows for the safe handling of potentially hazardous reactions and intermediates by containing them within a continuous flow system. nih.govresearchgate.nettau.ac.il The use of flow chemistry enables reactions to be performed under conditions that would be difficult to manage at a large scale in a batch reactor, such as those involving exothermic reactions or unstable intermediates. nih.gov

Exploration in Catalysis Research with Pyridine Derivatives

The catalytic potential of pyridine derivatives is a well-established area of research. While specific catalytic applications of this compound are not yet widely reported, the structural motifs present in the molecule suggest its potential in this field. Aminopyridine derivatives, for instance, are known to be effective catalysts for a variety of chemical transformations. The nitrogen atom of the pyridine ring can act as a ligand, coordinating with metal centers to facilitate catalytic cycles. The electronic properties of the ring, which can be tuned by substituents like the dimethylamino group, play a crucial role in the activity and selectivity of such catalysts. Research into tuning the structure of 4-aminopyridine (B3432731) catalysts has shown that modifications to the amino group can significantly improve catalytic activity and selectivity in reactions like the functionalization of alcohols. This suggests that this compound could serve as a scaffold for the development of new and efficient catalysts.

Lack of Published Research on this compound in Materials Science

Despite a comprehensive search of scientific literature and chemical databases, there is currently no available information regarding the application of the chemical compound this compound in materials science research, specifically in the context of creating pyridine-based architectures.

While the broader class of pyridine derivatives is known to be utilized in materials science—for example, in the formation of coordination polymers and as polymer-supported catalysts—the specific potential and application of this compound in this field remain unexplored in the available scientific literature. The unique combination of the dimethylamino, methyl, and hydroxyl functional groups on the pyridine ring could theoretically impart interesting properties for materials applications, such as metal chelation or as a monomer for polymerization. However, without any published studies, any discussion of its potential would be purely speculative and would not meet the required standard of being based on detailed research findings.

Therefore, it is not possible to construct an article on the "Potential in Materials Science Research via Pyridine-Based Architectures" for this compound that is both informative and scientifically accurate as per the user's request.

Future Research Directions and Perspectives on 2 Dimethylamino 6 Methylpyridin 4 Ol

Development of More Sustainable and Atom-Economical Synthetic Routes

The future synthesis of 2-(dimethylamino)-6-methylpyridin-4-ol will likely be guided by the principles of green and sustainable chemistry. nih.govrsc.orgnih.gov Researchers are expected to focus on developing synthetic routes that are not only efficient but also minimize waste and environmental impact. Key areas of future investigation in this domain include:

Catalytic Strategies: A significant avenue for future research will be the exploration of novel catalytic systems for the synthesis of polysubstituted pyridines. researchgate.net This includes the development of catalysts that can facilitate the construction of the pyridine (B92270) ring in a more direct and atom-economical manner. The use of earth-abundant metal catalysts and organocatalysts will be a primary focus to move away from expensive and toxic heavy metals.

Renewable Feedstocks: Future synthetic strategies will likely aim to utilize renewable starting materials. For instance, research into the conversion of biomass-derived platform chemicals into functionalized pyridines is a promising and sustainable approach. rsc.orgresearchgate.net

Flow Chemistry: The implementation of continuous flow technologies for the synthesis of this compound and its derivatives could offer significant advantages in terms of safety, scalability, and process control. This approach can enable the use of hazardous reagents and extreme reaction conditions with greater control, leading to higher yields and purity.

Multicomponent Reactions: Designing one-pot, multicomponent reactions for the assembly of the this compound scaffold will be a key area of focus. nih.gov Such reactions are inherently more atom-economical as they reduce the number of synthetic steps and purification procedures.

| Synthetic Approach | Potential Advantages | Future Research Focus |

| Novel Catalysis | Higher efficiency, lower environmental impact, reduced cost. | Development of earth-abundant metal catalysts and organocatalysts. |

| Renewable Feedstocks | Increased sustainability, reduced reliance on fossil fuels. | Conversion of biomass-derived platform chemicals. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reaction conditions in continuous flow systems. |

| Multicomponent Reactions | High atom economy, reduced waste, and simplified procedures. | Design of novel one-pot syntheses. |

Advanced Mechanistic Elucidation of Underexplored Reactivity Profiles

A deeper understanding of the reactivity of this compound is essential for its effective utilization. Future research should aim to move beyond fundamental reactivity and explore more nuanced and underexplored reaction pathways.

The tautomeric equilibrium between the pyridin-4-ol and the corresponding pyridin-4-one form is a critical aspect of its reactivity that warrants further investigation. chim.it Future studies could employ advanced spectroscopic and computational techniques to precisely quantify the tautomeric populations under various conditions and to understand how this equilibrium influences the outcome of different reactions.

Furthermore, the interplay between the electron-donating dimethylamino group and the hydroxyl group can lead to unique reactivity patterns. Future mechanistic studies could focus on:

Site-Selective Functionalization: Developing a detailed understanding of the factors that control the regioselectivity of electrophilic and nucleophilic attacks on the pyridine ring. This will be crucial for the controlled synthesis of more complex derivatives.

Catalytic Activity: Investigating the potential of this compound and its derivatives to act as catalysts or ligands in organic transformations. The presence of both a basic nitrogen and a hydroxyl group could enable cooperative catalytic cycles.

Photochemical and Electrochemical Reactivity: Exploring the behavior of the molecule under photochemical and electrochemical conditions could open up new avenues for its functionalization and application in areas such as photoredox catalysis and electrosynthesis.

Expansion of Computational Modeling for Predictive Synthesis and Material Design

Computational chemistry is poised to play an increasingly important role in guiding the future research of this compound. elsevier.com The integration of machine learning and computational chemistry can provide predictive insights into chemical systems. acs.org Future computational efforts should focus on:

Predictive Reaction Modeling: The use of density functional theory (DFT) and other computational methods to model reaction pathways and predict the outcomes of unknown reactions. This can help in the rational design of synthetic routes and the optimization of reaction conditions, saving significant experimental time and resources.

In Silico Screening for Biological Activity: Computational docking and molecular dynamics simulations can be employed to predict the binding affinity of this compound derivatives to various biological targets. researchgate.net This can accelerate the discovery of new drug candidates with potential therapeutic applications.

Materials Property Prediction: For applications in material science, computational modeling can be used to predict the electronic, optical, and mechanical properties of polymers and other materials incorporating the this compound moiety. This can guide the design of new materials with tailored functionalities.

| Computational Approach | Application Area | Future Research Goal |

| Density Functional Theory (DFT) | Reaction Prediction | Rational design of synthetic routes and optimization of conditions. |

| Molecular Docking & Dynamics | Drug Discovery | In silico screening for biological activity and lead optimization. |

| Materials Property Prediction | Material Science | Design of novel polymers and functional materials with desired properties. |

Broader Application as a Versatile Synthon in Diverse Chemical Research Paradigms

The unique combination of functional groups in this compound makes it a highly attractive building block, or synthon, for the synthesis of more complex molecules. lifechemicals.comnih.gov Future research should aim to expand its application in various areas of chemical research.

In medicinal chemistry , the pyridine scaffold is a common feature in many approved drugs. researchgate.netlifechemicals.comnih.govresearchgate.netnih.gov The specific substitution pattern of this compound provides a unique starting point for the synthesis of novel bioactive compounds. Future work could involve its incorporation into libraries of compounds for screening against a wide range of diseases.

In material science , pyridine-containing polymers have shown promise in a variety of applications, including as components of coatings, paints, and packaging materials. wur.nlresearchgate.net The functional groups on this compound offer handles for polymerization and for tuning the properties of the resulting materials. Future research could explore its use in the development of:

Functional Polymers: Polymers with tailored electronic, optical, or thermal properties for applications in electronics and photonics.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the hydroxyl group can act as coordination sites for metal ions, enabling the construction of novel porous materials with applications in gas storage, separation, and catalysis.

The versatility of this compound as a synthon suggests that its full potential is yet to be realized. As synthetic methods become more refined and our understanding of its reactivity deepens, it is expected to become an increasingly valuable tool for chemists in a wide range of disciplines.

Q & A

Q. What are the optimal synthetic routes for 2-(dimethylamino)-6-methylpyridin-4-ol, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, substituting a halogen atom at the 4-position of the pyridine ring with dimethylamine under reflux conditions (e.g., in ethanol at 80°C) can yield the target compound. Optimization should focus on:

- Catalyst selection : Use of phase-transfer catalysts or bases like K₂CO₃ to enhance reaction efficiency .

- Temperature control : Monitoring exothermic reactions to avoid side products (e.g., over-oxidation).

- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopic techniques :

- ¹H/¹³C NMR : Verify substituent positions (e.g., dimethylamino at C2, methyl at C6, hydroxyl at C4) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (expected m/z ~168.1 [M+H]⁺).

- Chromatography : HPLC with UV detection at 254 nm to assess purity; retention time comparison against standards .

Advanced Research Questions

Q. What are the comparative reactivity profiles of this compound versus structurally similar pyridine derivatives in nucleophilic substitution reactions?

- Methodological Answer : Reactivity can be assessed via kinetic studies using model electrophiles (e.g., alkyl halides). Key considerations:

- Electronic effects : The electron-donating dimethylamino group at C2 increases electron density at C4-OH, enhancing nucleophilicity.

- Steric hindrance : The methyl group at C6 may reduce accessibility to the hydroxyl group, requiring polar aprotic solvents (e.g., DMF) to mitigate steric effects .

- Data example :

| Derivative | Reaction Rate (k, s⁻¹) | Solvent System |

|---|---|---|

| This compound | 0.45 ± 0.03 | DMF/H₂O (9:1) |

| 4-Hydroxy-6-methylpyridine | 0.12 ± 0.01 | DMF/H₂O (9:1) |

Q. How does this compound interact with biological targets (e.g., enzymes), and what experimental designs validate these interactions?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to predict binding affinity to enzymes (e.g., kinases or oxidoreductases). Focus on hydrogen bonding between the hydroxyl group and active-site residues .

- In vitro assays :

- Enzyme inhibition : Measure IC₅₀ values via spectrophotometric assays (e.g., NADH depletion for dehydrogenases).

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm interaction specificity .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for derivatives of this compound?

- Methodological Answer :

- Variable temperature NMR : Identify dynamic processes (e.g., rotational barriers around the dimethylamino group) causing peak splitting .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.

- Case study : A 2023 study resolved ambiguities in NOESY spectra by comparing cross-peak intensities for methyl groups at C6 and dimethylamino protons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.